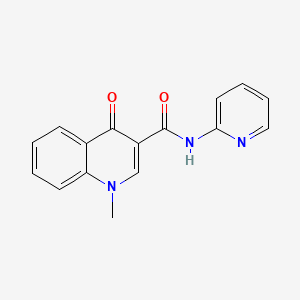
1-methyl-4-oxo-N-pyridin-2-yl-1,4-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core, which is a heterocyclic aromatic organic compound, and a pyridine moiety, which is another heterocyclic aromatic ring. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Preparation Methods
The synthesis of 1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of a quinoline derivative with a pyridine carboxamide under specific reaction conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters to achieve cost-effective and efficient production.
Chemical Reactions Analysis
1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine moiety can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting the replication process and leading to cell death. The pyridine moiety can interact with enzymes and receptors, modulating their activity and resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
2-HYDROXY-1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-1,4-DIHYDROQUINOLINE-3-CARBOXAMIDE: This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity.
1-METHYL-4-OXO-N-[(PYRIDIN-2-YL)METHYL]-1H,4H-CHROMENO[4,3-B]PYRROLE-2-CARBOXAMIDE: This compound has a different core structure, which influences its chemical properties and applications. The uniqueness of 1-METHYL-4-OXO-N-(PYRIDIN-2-YL)-14-DIHYDROQUINOLINE-3-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse applications in various fields.
Properties
Molecular Formula |
C16H13N3O2 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
1-methyl-4-oxo-N-pyridin-2-ylquinoline-3-carboxamide |
InChI |
InChI=1S/C16H13N3O2/c1-19-10-12(15(20)11-6-2-3-7-13(11)19)16(21)18-14-8-4-5-9-17-14/h2-10H,1H3,(H,17,18,21) |
InChI Key |
KUIWFFQEYYZVNU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=O)C2=CC=CC=C21)C(=O)NC3=CC=CC=N3 |
solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















